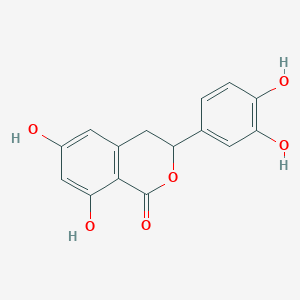
Thunberginol D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thunberginol D is a natural product found in Hydrangea macrophylla and Hydrangea serrata with data available.
Applications De Recherche Scientifique
Chemical Properties and Isolation
Thunberginol D is one of several isocoumarin compounds isolated from the leaves and flowers of Hydrangea macrophylla. The structural characteristics of this compound, including its glycoside form (3'-O-β-D-glucopyranoside), have been elucidated through various spectroscopic techniques, confirming its unique molecular configuration which contributes to its biological effects .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antiallergic Activity : Research indicates that this compound demonstrates significant antiallergic properties. In vitro studies have shown that it can inhibit allergic reactions more effectively than some established treatments .
- Antimicrobial Properties : this compound has been reported to possess antimicrobial effects against various pathogens, making it a potential agent for treating infections .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. This protective effect is hypothesized to be due to its ability to regulate signaling pathways associated with cell survival .
- Cholinesterase Inhibition : this compound has been investigated for its ability to inhibit cholinesterases, enzymes involved in the breakdown of neurotransmitters. This property is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are commonly used as therapeutic agents .
Antiallergic and Antimicrobial Activity
A study isolated various thunberginols, including this compound, from Hydrangea macrophylla and evaluated their antiallergic effects using the Schults-Dale reaction model in sensitized guinea pigs. The results indicated that this compound exhibited potent antiallergic activity comparable to other known agents .
Neuroprotective Mechanisms
In a study examining the effects of Hydrangea macrophylla extracts on stress-induced anxiety and neurotoxicity in mice, it was found that compounds similar to this compound could mitigate the effects of corticosterone-induced neuronal death. This suggests a potential application in managing stress-related disorders .
Cholinesterase Inhibition
Research focused on the anti-cholinesterase effects of hydrangea-derived compounds demonstrated that this compound could act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual inhibition mechanism positions it as a promising candidate for further development as an Alzheimer's treatment .
Data Table: Summary of Biological Activities
Propriétés
Numéro CAS |
147517-07-5 |
|---|---|
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-6,8-dihydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-4,6,13,16-19H,5H2 |
Clé InChI |
NNFSGOSBNORREV-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |
Synonymes |
thunberginol D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















